molecular formula C12H8BrNO4 B472603 4-[(5-Bromo-2-furoyl)amino]benzoic acid CAS No. 723755-27-9

4-[(5-Bromo-2-furoyl)amino]benzoic acid

Cat. No. B472603
M. Wt: 310.1g/mol
InChI Key: FXIVNDDVYGCWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Bromo-2-furoyl)amino]benzoic acid is a chemical compound with the molecular formula C12H8BrNO4 . It has an average mass of 310.100 Da and a monoisotopic mass of 308.963654 Da .


Molecular Structure Analysis

The molecular structure of 4-[(5-Bromo-2-furoyl)amino]benzoic acid consists of a benzoic acid group attached to an amino group, which is further connected to a 5-bromo-2-furoyl group .

Scientific Research Applications

Chemical Reactivity and Mechanism Insights

A study on the aminolysis reactions of 2,4-dinitrophenyl 2-furoate with a series of alicyclic secondary amines reveals insights into the chemical reactivity and mechanism. It was found that the furoate is more reactive than its benzoate counterpart, suggesting the influence of the 2-furoic acid's higher acidity. This research provides foundational knowledge on the behavior of 4-[(5-Bromo-2-furoyl)amino]benzoic acid derivatives in chemical reactions, particularly highlighting the role of the furoyl group in affecting reactivity and mechanistic pathways (Um, Chun, & Akhtar, 2007).

Synthesis of Heterocyclic Compounds

Research into the synthesis of 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine from 2-furoyl chloride provides a methodological approach to creating heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to induce electrophilic substitution reactions showcases the versatile reactivity of 2-furoyl derivatives, including those related to 4-[(5-Bromo-2-furoyl)amino]benzoic acid (El’chaninov, Aleksandrov, & Illenzeer, 2014).

Antimicrobial Applications

A notable application of derivatives of 4-[(5-Bromo-2-furoyl)amino]benzoic acid is in the development of antimicrobial agents. Research demonstrates the synthesis of compounds incorporating the 4-(5-benzoyl-benzoimidazol-2) moiety, which includes structures analogous to 4-[(5-Bromo-2-furoyl)amino]benzoic acid, exhibiting significant antimicrobial activity against a range of gram-positive and gram-negative bacteria as well as fungal species. This suggests potential for these compounds in developing new antimicrobial drugs (Abd El-Meguid, 2014).

Synthesis of Azo Ligand Complexes

The synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its coordination complex with Cd(II) highlights the application of 4-[(5-Bromo-2-furoyl)amino]benzoic acid derivatives in forming metal complexes. These complexes have been examined for their antifungal and antibacterial activities, suggesting their utility in creating compounds with potential biomedical applications (Jaber, Kyhoiesh, & Jawad, 2021).

Development of Schiff Base Compounds

The preparation and study of Schiff base compounds derived from 4-amino benzoic acid, which are related to 4-[(5-Bromo-2-furoyl)amino]benzoic acid, reveal their potential in synthesizing new materials with biological activity. Such research underlines the broader applicability of furoyl and benzoic acid derivatives in creating bioactive compounds with potential uses in pharmaceutical and material sciences (Radi et al., 2019).

properties

IUPAC Name

4-[(5-bromofuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO4/c13-10-6-5-9(18-10)11(15)14-8-3-1-7(2-4-8)12(16)17/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIVNDDVYGCWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromo-2-furoyl)amino]benzoic acid

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